![molecular formula C16H12N2O B14266480 3-([2,2'-Bipyridin]-4-yl)phenol CAS No. 188771-59-7](/img/structure/B14266480.png)
3-([2,2'-Bipyridin]-4-yl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-([2,2’-Bipyridin]-4-yl)phenol is an organic compound that features a phenol group attached to a bipyridine moiety. This compound is of interest due to its unique structural properties, which make it a valuable subject for various scientific research applications, including chemistry, biology, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-([2,2’-Bipyridin]-4-yl)phenol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 4-bromo-2,2’-bipyridine with phenol under basic conditions, often using a strong base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the substitution process .
Industrial Production Methods
Industrial production methods for phenolic compounds often involve the hydrolysis of diazonium salts. For example, an aromatic primary amine can be treated with nitrous acid to form a diazonium salt, which is then hydrolyzed to produce the phenol .
化学反应分析
Types of Reactions
3-([2,2’-Bipyridin]-4-yl)phenol undergoes various types of chemical reactions, including:
Oxidation: Phenols can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Quinones can be reduced back to phenols using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride.
Substitution: Nitric acid for nitration, bromine for halogenation, sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Nitro, halo, and sulfonyl derivatives of the phenol
科学研究应用
3-([2,2’-Bipyridin]-4-yl)phenol has a wide range of scientific research applications:
作用机制
The mechanism of action of 3-([2,2’-Bipyridin]-4-yl)phenol involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, leading to various biochemical effects. For example, the compound can act as an antioxidant by scavenging free radicals, thereby protecting cells from oxidative damage .
相似化合物的比较
Similar Compounds
2-([2,2’-Bipyridin]-6-yl)phenyl: Another bipyridine-phenol compound with similar coordination chemistry properties.
Hydroxybenzene: A simpler phenolic compound with basic antioxidant properties.
Uniqueness
3-([2,2’-Bipyridin]-4-yl)phenol is unique due to its specific structural arrangement, which allows for the formation of highly stable metal complexes. This property makes it particularly valuable in applications requiring strong metal-ligand interactions, such as catalysis and materials science .
属性
CAS 编号 |
188771-59-7 |
|---|---|
分子式 |
C16H12N2O |
分子量 |
248.28 g/mol |
IUPAC 名称 |
3-(2-pyridin-2-ylpyridin-4-yl)phenol |
InChI |
InChI=1S/C16H12N2O/c19-14-5-3-4-12(10-14)13-7-9-18-16(11-13)15-6-1-2-8-17-15/h1-11,19H |
InChI 键 |
TXMGMAKNZLINMY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=NC(=C1)C2=NC=CC(=C2)C3=CC(=CC=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


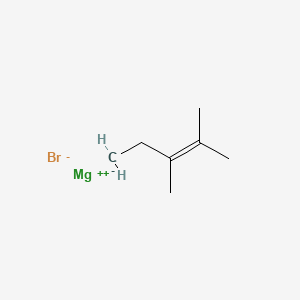
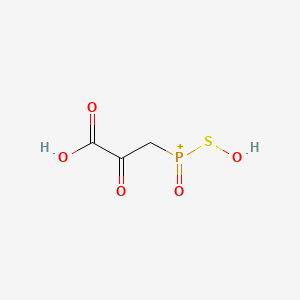
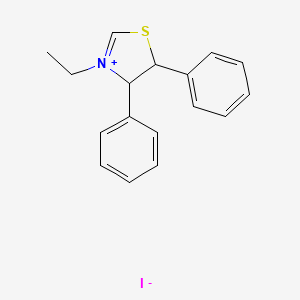
![3-{4-[(tert-Butoxycarbonyl)amino]phenyl}prop-2-enoic acid](/img/structure/B14266426.png)
![4-(1,4-Dioxaspiro[4.5]decan-8-yl)-1-(3,4,5-trifluorophenyl)cyclohexan-1-ol](/img/structure/B14266436.png)
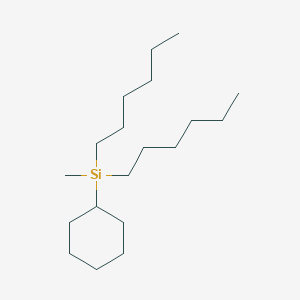
![[[2-Ethylhexoxy(oxido)phosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B14266454.png)
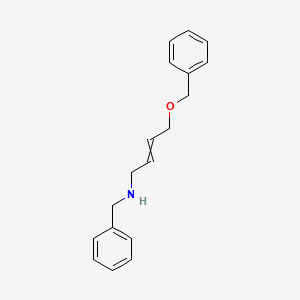

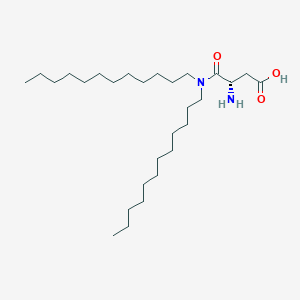
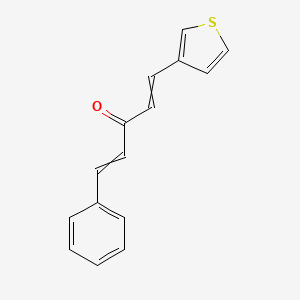
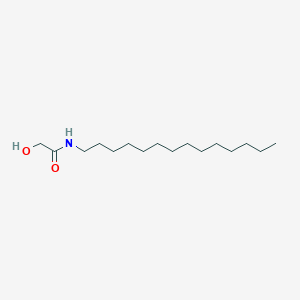
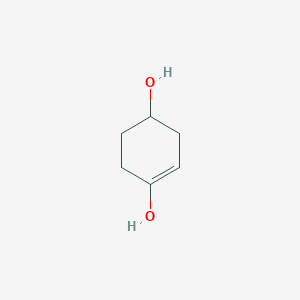
![N-[1-(4-Nitrophenyl)-3-oxo-3-phenylpropyl]acetamide](/img/structure/B14266495.png)
